molecular formula C14H13ClFNOS2 B4707419 5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4707419
M. Wt: 329.8 g/mol
InChI Key: UVGUWKMUKNEOOT-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, also known as CFT or N-(2-chloro-6-fluorobenzylidene)-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one, is a thiazolidinone derivative. It has been extensively studied for its potential therapeutic applications in various diseases, particularly in cancer treatment.

Mechanism of Action

The exact mechanism of action of 5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its cytotoxic effects by inducing DNA damage and inhibiting DNA synthesis in cancer cells. Additionally, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. Furthermore, this compound has been shown to activate the p53 pathway, which plays a crucial role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) and decrease the levels of glutathione, a major antioxidant in cells. Additionally, this compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. Furthermore, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is its potent cytotoxicity against various cancer cell lines. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and limit its therapeutic applications.

Future Directions

There are several future directions for the research on 5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One of the potential areas of research is to investigate the mechanism of action of this compound in more detail, particularly its effects on DNA damage and repair pathways. Additionally, further studies are needed to evaluate the potential therapeutic applications of this compound in various diseases, particularly in cancer treatment. Furthermore, it may be beneficial to investigate the structure-activity relationship of this compound and develop more potent derivatives with improved solubility and bioavailability.

Scientific Research Applications

5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have potential therapeutic applications in various diseases, particularly in cancer treatment. It has been reported to exhibit potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Furthermore, it has been reported to exhibit anti-inflammatory and antioxidant activities.

properties

IUPAC Name

(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNOS2/c1-8(2)7-17-13(18)12(20-14(17)19)6-9-10(15)4-3-5-11(9)16/h3-6,8H,7H2,1-2H3/b12-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGUWKMUKNEOOT-SDQBBNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
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5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
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5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
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5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
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5-(2-chloro-6-fluorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one

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